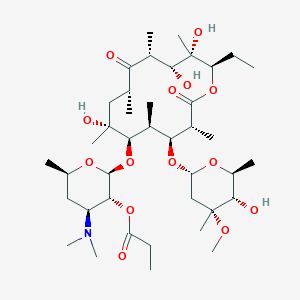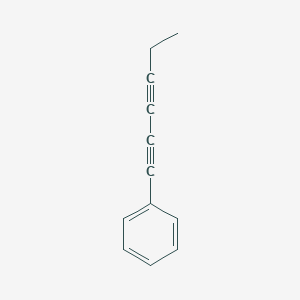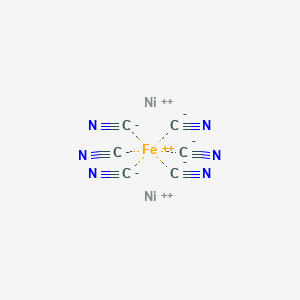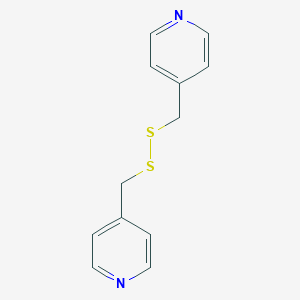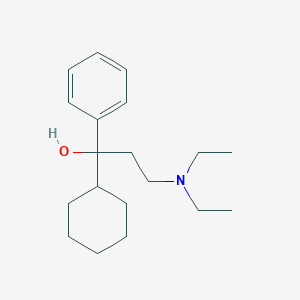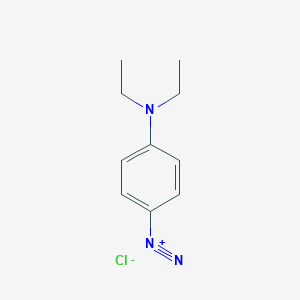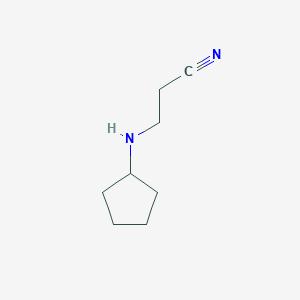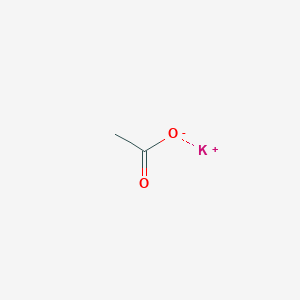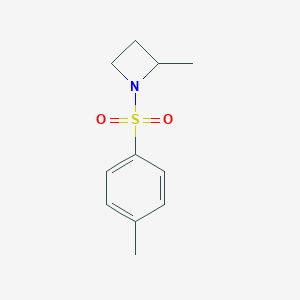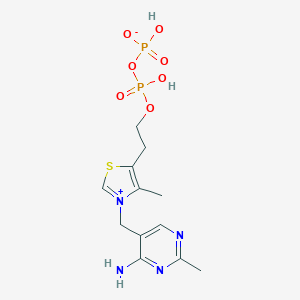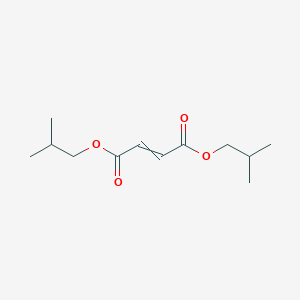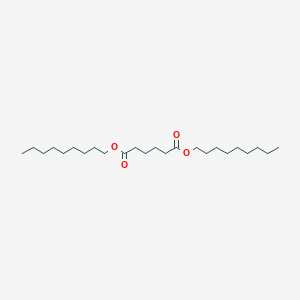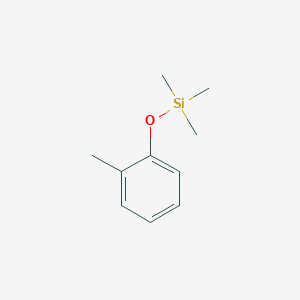
Silane, trimethyl(o-tolyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(o-tolyloxy)-, also known as OTMS, is a silane coupling agent commonly used in materials science and chemistry. It is a colorless liquid with a boiling point of 184-185°C and a molecular weight of 236.38 g/mol. OTMS is a versatile compound that is used in a wide range of applications, including adhesion promotion, surface modification, and crosslinking.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(o-tolyloxy)- is based on its ability to form covalent bonds with both inorganic and organic materials. Silane, trimethyl(o-tolyloxy)- has a reactive silane group that can react with inorganic materials such as glass, aluminum, and silica. It also has a reactive organic group that can react with organic polymers such as polyethylene, polypropylene, and polystyrene. The covalent bonds formed between Silane, trimethyl(o-tolyloxy)- and these materials improve the adhesion, surface properties, and mechanical properties of the resulting composite material.
Biochemical and Physiological Effects
Silane, trimethyl(o-tolyloxy)- is not known to have any significant biochemical or physiological effects. It is relatively non-toxic and is considered safe for use in laboratory experiments. However, it is recommended that appropriate safety precautions be taken when handling Silane, trimethyl(o-tolyloxy)-, as it is a flammable liquid and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, trimethyl(o-tolyloxy)- has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a wide range of applications, including adhesion promotion, surface modification, and crosslinking. It is also relatively easy to handle and has a high purity. However, there are some limitations to the use of Silane, trimethyl(o-tolyloxy)- in laboratory experiments. It is a flammable liquid and can be hazardous if not handled properly. Additionally, it may not be suitable for certain applications, such as those that require high-temperature stability or resistance to moisture.
Zukünftige Richtungen
There are several future directions for the use of Silane, trimethyl(o-tolyloxy)- in scientific research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of Silane, trimethyl(o-tolyloxy)- in the development of new composite materials with improved properties, such as increased strength, durability, and resistance to environmental factors. Additionally, there is potential for the use of Silane, trimethyl(o-tolyloxy)- in biomedical applications, such as drug delivery and tissue engineering. Overall, the versatility and unique properties of Silane, trimethyl(o-tolyloxy)- make it a promising compound for future research and development.
Synthesemethoden
Silane, trimethyl(o-tolyloxy)- can be synthesized using various methods, including the reaction of o-tolyl magnesium bromide with trimethylchlorosilane, the reaction of 2-hydroxytoluene with trimethylchlorosilane, and the reaction of o-toluidine with trimethylchlorosilane. The most common synthesis method involves the reaction of o-tolyl magnesium bromide with trimethylchlorosilane in the presence of a catalyst such as copper iodide. This method yields a high purity product with a high yield.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(o-tolyloxy)- is widely used in scientific research, particularly in materials science and chemistry. It is used as a coupling agent to promote adhesion between inorganic materials and organic polymers. It is also used as a surface modifier to improve the wettability and dispersibility of inorganic materials in organic solvents. Additionally, Silane, trimethyl(o-tolyloxy)- is used as a crosslinking agent to improve the mechanical properties of polymers.
Eigenschaften
CAS-Nummer |
1009-02-5 |
|---|---|
Produktname |
Silane, trimethyl(o-tolyloxy)- |
Molekularformel |
C10H16OSi |
Molekulargewicht |
180.32 g/mol |
IUPAC-Name |
trimethyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
NYGJXYBYDZNXQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O[Si](C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




